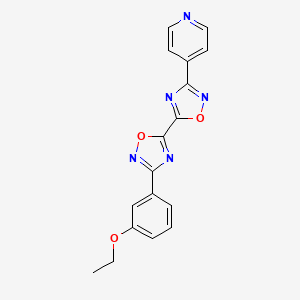
N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound characterized by its sulfonyl and indole structures. This compound boasts diverse applications in scientific research due to its intricate molecular framework, making it a significant subject of study in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves a multi-step process. The initial step involves the preparation of the indole derivative, followed by sulfonation to introduce the sulfonyl group. Subsequently, the morpholino group is attached through a substitution reaction, and finally, the diisopropylamide is incorporated. Precise reaction conditions such as temperature, solvent choice, and catalysts vary with each step and require careful optimization to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound necessitates scaling up the lab synthesis. This involves large-scale reactors, automated control of reaction conditions, and robust purification techniques like crystallization or chromatography to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions:
Oxidation: : The indole moiety can be oxidized under specific conditions, leading to the formation of ketones or quinones.
Reduction: : Reduction of the sulfonyl group can yield thiols or thioethers.
Substitution: : The morpholino and diisopropylamide groups can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Conditions typically involve controlled temperatures, inert atmospheres, and sometimes the use of catalysts to increase reaction rates.
Major Products
The products formed depend on the specific reaction type. Oxidation might yield quinones, reduction may produce thiols, and substitution can introduce various functional groups, enhancing the compound's versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for synthesizing complex molecules, making it invaluable in organic synthesis and material science.
Biology and Medicine
Industry
Industrially, it can be used in developing new materials with unique properties or as a catalyst in various chemical processes.
Mecanismo De Acción
This compound exerts its effects primarily through its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with amino acid residues in proteins, inhibiting enzyme activity. The indole moiety can bind to protein receptors, altering their function. These interactions modulate biochemical pathways, leading to the compound's observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diisopropyl-2-((1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
N,N-diisopropyl-2-((1-(2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
N,N-diisopropyl-2-((1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Uniqueness
The unique combination of the morpholino group with the sulfonyl and indole structures gives N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide distinct chemical properties. This uniqueness translates into varied reactivity and specificity, making it more suitable for certain applications compared to its analogs.
Propiedades
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-16(2)25(17(3)4)22(27)15-31(28,29)20-13-24(19-8-6-5-7-18(19)20)14-21(26)23-9-11-30-12-10-23/h5-8,13,16-17H,9-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPXJBLZMFKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2860128.png)
![1-(azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2860129.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/new.no-structure.jpg)


![3-(4-fluorophenyl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azepane](/img/structure/B2860137.png)



![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)


